chemical structure and properties of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione
chemical structure and properties of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione
An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of the chemical entity 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione. The document elucidates its core chemical structure, predicted physicochemical properties, and a detailed, proposed methodology for its synthesis and purification. A central focus is placed on the predictive characterization of the molecule using modern spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry, establishing a self-validating framework for its identification. Drawing from the well-established pharmacological importance of the piperazine, piperazine-2,6-dione, and sulfonamide scaffolds, this guide explores the compound's potential as a lead for drug discovery, particularly in oncology and anti-infective research. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: Unpacking a Privileged Scaffold
The field of medicinal chemistry is driven by the identification and optimization of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity.[1] The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs across therapeutic areas including oncology, virology, and neurology.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a powerful tool for modulating drug-receptor interactions.
The subject of this guide, 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione, integrates this privileged piperazine core, constrained into a dione configuration, with an arylsulfonamide moiety. Each component contributes unique features:
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Piperazine-2,6-dione: This cyclic imide structure introduces rigidity and defined hydrogen bonding capabilities (two carbonyl acceptors and one N-H donor). Derivatives of piperazine-2,6-dione have been investigated for their potent anticancer activities.[3][4]
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4-Aminophenylsulfonamide: This is the classic structural motif of the sulfa drugs, the first class of effective systemic antibacterial agents.[5] The sulfonamide group is a versatile hydrogen bond donor/acceptor and a stable linker, while the primary aromatic amine provides a key site for further derivatization or interaction with biological targets.
The strategic combination of these three motifs in a single molecule suggests a high potential for novel biological activity. This guide serves to provide the foundational chemical knowledge required to synthesize, identify, and explore the therapeutic applications of this promising compound.
Chemical Structure and Physicochemical Properties
Molecular Structure and Nomenclature
The compound is systematically named 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione . Its structure consists of a central piperazine-2,6-dione ring where one of the nitrogen atoms is substituted with a 4-aminophenylsulfonyl group.
Caption: Chemical structure of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is crucial for anticipating its behavior in biological systems and for planning experimental work.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₁₁N₃O₄S | Based on structure |
| Molecular Weight | 285.28 g/mol | Calculated from formula |
| Topological Polar Surface Area (TPSA) | 124.98 Ų | Calculated; indicates potential for good cell permeability |
| logP (Octanol-Water Partition Coeff.) | -0.2 to 0.5 | Estimated; suggests moderate hydrophilicity |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Imide -NH) | Based on structure |
| Hydrogen Bond Acceptors | 5 (2x Carbonyl O, 2x Sulfonyl O, Amine N) | Based on structure |
| Rotatable Bonds | 2 | S-N and S-C bonds |
Synthesis and Purification
Retrosynthetic Analysis
A logical approach to the synthesis involves disconnecting the sulfonamide bond, which is a robust and well-established chemical linkage. This retrosynthesis points to two key starting materials: piperazine-2,6-dione and 4-acetamidobenzenesulfonyl chloride. The use of an N-acetylated aniline derivative is a standard protecting group strategy to prevent the reactive primary amine from interfering with the sulfonyl chloride. The acetyl group can be reliably removed in a final deprotection step.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is based on established methods for sulfonamide formation and deprotection.[6]
Step 1: Synthesis of 4-[(4-Acetamidophenyl)sulfonyl]piperazine-2,6-dione (Protected Intermediate)
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine-2,6-dione (1.0 eq) and anhydrous dichloromethane (DCM, ~20 mL/g).
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Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.5 eq) dropwise to the mixture. The rationale for using TEA is to act as a base to neutralize the HCl by-product of the reaction, driving the equilibrium towards the product.
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Acylation: In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM.
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Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride), and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. This product may be purified by flash column chromatography on silica gel if necessary.
Step 2: Deprotection to Yield 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione (Final Product)
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Setup: Dissolve the crude intermediate from Step 1 in a mixture of ethanol and 6M aqueous HCl (e.g., a 1:1 v/v ratio).
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Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The acidic conditions facilitate the hydrolysis of the acetamide protecting group.
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Neutralization & Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The final product is expected to be less soluble in the cooled, neutral aqueous medium and should precipitate out.
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Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any remaining organic impurities.
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Drying: Dry the purified solid under vacuum to yield the final product, 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.
Caption: Step-by-step synthetic workflow diagram.
Spectroscopic and Analytical Characterization
The confirmation of the synthesized structure is paramount. The following sections detail the expected spectroscopic data that would collectively validate the identity and purity of 4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione.
| Technique | Expected Observations | Rationale for Interpretation |
| ¹H-NMR (DMSO-d₆) | δ ~11.0 (s, 1H, -NH-CO) δ ~7.5 (d, 2H, Ar-H ortho to SO₂) δ ~6.6 (d, 2H, Ar-H ortho to NH₂) δ ~6.0 (s, 2H, Ar-NH₂) δ ~4.0 (s, 4H, -CH₂-N-SO₂) | The imide proton is acidic and appears far downfield. The sulfonyl group is strongly electron-withdrawing, deshielding its ortho protons. The amino group is electron-donating, shielding its ortho protons. The two methylene groups on the piperazine ring are chemically equivalent due to free rotation, appearing as a singlet. |
| ¹³C-NMR (DMSO-d₆) | δ ~168 (C=O) δ ~153 (Ar-C-NH₂) δ ~129 (Ar-CH ortho to SO₂) δ ~124 (Ar-C-SO₂) δ ~113 (Ar-CH ortho to NH₂) δ ~48 (-CH₂-) | Carbonyl carbons are highly deshielded. Aromatic carbons show distinct shifts based on the electronic nature of their substituents (C-N upfield, C-S downfield). The aliphatic carbons of the piperazine ring appear in the typical range. |
| IR Spectroscopy (KBr Pellet) | 3450-3300 cm⁻¹ (N-H stretch, amine & imide) 1720-1680 cm⁻¹ (C=O stretch, imide) 1350-1310 cm⁻¹ (S=O asym. stretch) 1170-1150 cm⁻¹ (S=O sym. stretch) ~1600 cm⁻¹ (N-H bend, amine) | Each functional group has a characteristic vibrational frequency. The presence of sharp, strong peaks in these regions provides direct evidence for the imide, sulfonamide, and amine functionalities. |
| Mass Spec. (ESI+) | m/z = 286.05 [M+H]⁺ m/z = 308.03 [M+Na]⁺ | Electrospray ionization in positive mode is expected to show the protonated molecular ion and the sodium adduct as primary peaks, confirming the molecular weight of the compound. |
Potential Biological Activity and Applications
While experimental data for this specific molecule is not widely available, its structural components strongly suggest potential therapeutic applications.
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Anticancer Activity: The piperazine-2,6-dione core is present in razoxane and its analogs, which have been studied for their anticancer properties.[4] Arylsulfonamide derivatives are also a well-known class of anticancer agents, often acting as inhibitors of carbonic anhydrase or other enzymes crucial for tumor growth. The combination in this molecule warrants investigation against various cancer cell lines.[6]
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Antimicrobial/Antifungal Activity: The 4-aminophenylsulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase in microorganisms.[5] Piperazine derivatives have also shown significant antimicrobial and antifungal properties.[7] Therefore, this hybrid molecule is a strong candidate for screening against a panel of bacterial and fungal pathogens, including drug-resistant strains.
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Other CNS/Receptor Activity: The piperazine scaffold is a master key for G-protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.[1] While the dione and sulfonyl groups will significantly alter the electronics and conformation compared to typical CNS piperazine drugs, screening for neurological activity could reveal unexpected results.
Conclusion
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione is a synthetically accessible molecule that represents a strategic fusion of pharmacologically privileged scaffolds. Its structure suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. The detailed synthetic and analytical framework provided in this guide offers a clear and robust pathway for its preparation and definitive identification. This compound stands as an excellent candidate for inclusion in screening libraries and as a starting point for further medicinal chemistry optimization to develop novel therapeutic agents.
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